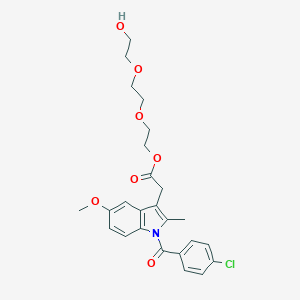
Indomethacin triethylene ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indomethacin triethylene ester is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used in scientific research for its potential therapeutic effects. It is a derivative of indomethacin, which is known for its anti-inflammatory, analgesic, and antipyretic properties. Indomethacin triethylene ester is synthesized by esterification of indomethacin with triethylene glycol, resulting in a more lipophilic compound than its parent drug.
Mécanisme D'action
The mechanism of action of indomethacin triethylene ester is similar to that of indomethacin. It works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition leads to a reduction in inflammation, pain, and fever.
Effets Biochimiques Et Physiologiques
Indomethacin triethylene ester has been shown to have similar biochemical and physiological effects to indomethacin. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to inhibit the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Indomethacin triethylene ester has several advantages for lab experiments. It is more lipophilic than its parent drug indomethacin, which allows for better penetration into cell membranes and tissues. It also has a longer half-life than indomethacin, which allows for longer-lasting effects. However, it also has some limitations, such as potential toxicity at high doses and the need for careful dosing and monitoring.
Orientations Futures
There are several potential future directions for research on indomethacin triethylene ester. One area of interest is its potential therapeutic effects in the treatment of cancer. Further studies are needed to determine its efficacy and safety in this context. Another area of interest is its potential use as a drug delivery system, as its lipophilic properties may allow for better delivery of other drugs. Additionally, further studies are needed to determine the optimal dosing and monitoring strategies for indomethacin triethylene ester in lab experiments.
Méthodes De Synthèse
Indomethacin triethylene ester is synthesized by esterification of indomethacin with triethylene glycol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions for several hours, resulting in the formation of a white solid that is purified by recrystallization. The yield of the reaction is typically around 60-70%.
Applications De Recherche Scientifique
Indomethacin triethylene ester has been widely used in scientific research for its potential therapeutic effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, similar to its parent drug indomethacin. It has also been shown to have potential therapeutic effects in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
Propriétés
Numéro CAS |
157769-09-0 |
|---|---|
Nom du produit |
Indomethacin triethylene ester |
Formule moléculaire |
C25H28ClNO7 |
Poids moléculaire |
489.9 g/mol |
Nom IUPAC |
2-[2-(2-hydroxyethoxy)ethoxy]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |
InChI |
InChI=1S/C25H28ClNO7/c1-17-21(16-24(29)34-14-13-33-12-11-32-10-9-28)22-15-20(31-2)7-8-23(22)27(17)25(30)18-3-5-19(26)6-4-18/h3-8,15,28H,9-14,16H2,1-2H3 |
Clé InChI |
ZQQUXESLZKCOQX-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCCOCCOCCO |
SMILES canonique |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCCOCCOCCO |
Autres numéros CAS |
157769-09-0 |
Synonymes |
indomethacin triethylene ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



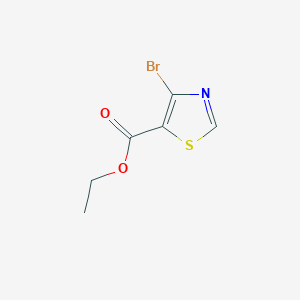
![[Butoxy-(4-methylbenzoyl)amino] acetate](/img/structure/B140762.png)
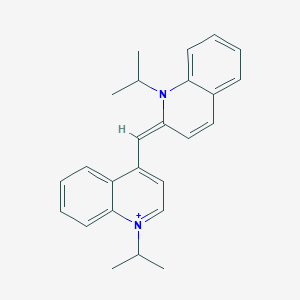
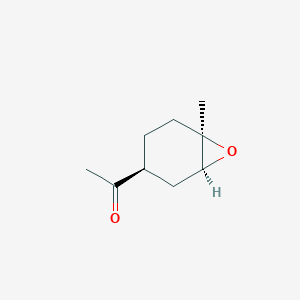
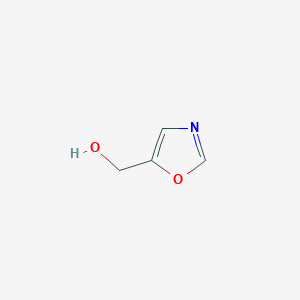
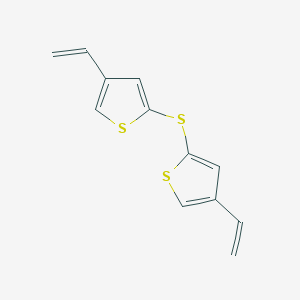
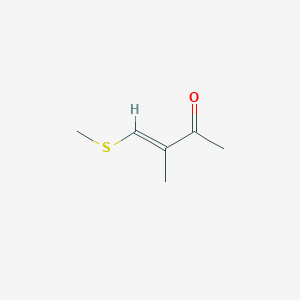
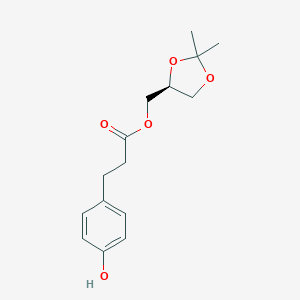
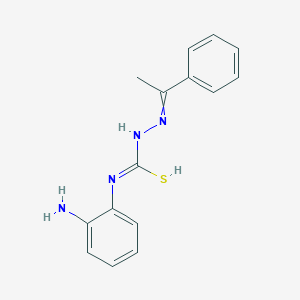

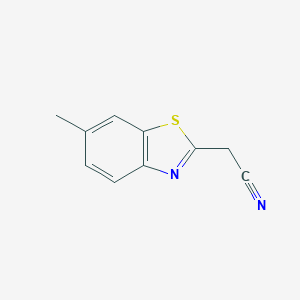


![Trimethyl[4-(phenylethynyl)phenyl]silane](/img/structure/B140796.png)